N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide

PIM kinase inhibitor isoform selectivity enzymatic assay

N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide (CAS not publicly assigned; molecular weight 428.9 g/mol, formula C20H17ClN4O3S) is a synthetic aryl-sulfonamide derivative that functions as a potent, ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM-1, PIM-2, PIM-3). The compound is disclosed in US Patent 9,321,756 (Example and has demonstrated single-digit nanomolar to sub-nanomolar enzymatic IC50 values across all three PIM isoforms in standardized biochemical assays.

Molecular Formula C20H17ClN4O3S
Molecular Weight 428.9 g/mol
Cat. No. B5411861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide
Molecular FormulaC20H17ClN4O3S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN4O3S/c1-14(26)23-17-8-10-19(11-9-17)29(27,28)25-20-22-13-12-18(24-20)7-4-15-2-5-16(21)6-3-15/h2-13H,1H3,(H,23,26)(H,22,24,25)/b7-4+
InChIKeyPPKGLFAPTQFTOC-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide – Procurement-Ready Profile for a High-Potency PIM Kinase Inhibitor


N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide (CAS not publicly assigned; molecular weight 428.9 g/mol, formula C20H17ClN4O3S) is a synthetic aryl-sulfonamide derivative that functions as a potent, ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) [1]. The compound is disclosed in US Patent 9,321,756 (Example 17) and has demonstrated single-digit nanomolar to sub-nanomolar enzymatic IC50 values across all three PIM isoforms in standardized biochemical assays [1][2].

Pan‑PIM Kinase Profiling Isoform‑balanced inhibition context for pathway interrogation
PIM‑3 Pathway Studies Reported PIM‑3 sensitivity for pancreatic/HCC model research
FLT3‑Clean Selectivity Kinase panel context with reduced FLT3 off‑target engagement
Cellular PD Biomarker BAD‑S112 phosphorylation assay context

N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide – Why Simple PIM Inhibitor Substitution Introduces Experimental Risk


PIM kinases are constitutively active and lack autoinhibitory regulatory domains, making their inhibitor-binding pockets conformationally rigid yet exquisitely sensitive to the shape and electronics of the ligand [1]. Within the class of reported PIM inhibitors, the target compound occupies a unique structural niche by combining a 4-chlorostyryl-substituted pyrimidine hinge-binding motif with a sulfonamide-linked phenylacetamide tail. This scaffold topology dictates the inhibitor's ability to simultaneously engage the hydrophobic shelf, the ribose pocket, and Lys67 via the sulfonamide linker, a binding mode that is not conserved among structurally related analogs such as those based on a pyrazine or triazole core [1][2]. Consequently, replacing this compound with a generic PIM-1 inhibitor risks a substantial shift in isoform selectivity, cell permeability, and off-target polypharmacology, even if the enzymatic IC50 values appear superficially comparable.

Isoform Balance Shift Generic PIM inhibitors (e.g., SGI‑1776) may exhibit lower PIM‑3 potency, altering pathway‑response interpretation.
FLT3 Off‑Target Confounding Pan‑PIM tools like CX‑6258 have reduced FLT3 selectivity, which may confound AML model readouts.
Cellular Engagement Gap Comparable tool compounds (e.g., AZD1208) require higher cellular concentrations, limiting PD assay sensitivity.
Narrower hERG Window Earlier PIM inhibitors (e.g., AMG‑900) present less favorable hERG selectivity, requiring careful cardiovascular monitoring.

N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide – Quantitative Head-to-Head Differentiation Evidence


Sub‑Nanomolar PIM-3 Potency Distinguishes This Compound from Early-Generation Pan-PIM Inhibitors

In a standardized biotinylated-BAD peptide phosphorylation assay, the target compound inhibited PIM-3 with an IC50 of 0.763 nM, whereas the pan‑PIM inhibitor SGI‑1776 exhibited an IC50 of approximately 7 nM against PIM-3 under comparable conditions [1][2]. This represents an approximately 9‑fold improvement in enzymatic potency on PIM-3.

PIM‑3 Potency
Head‑to‑head
IC50 0.763 nM
Supports PIM‑3 pathway inhibition studies
Reported vs SGI‑1776 (≈7 nM); ATP Km conditions
PIM kinase inhibitor isoform selectivity enzymatic assay

Distinct Hinge-Region Binding via a 4‑Chlorostyryl‑Pyrimidine Scaffold Ensures Functional Selectivity Over FLT3

The 4‑(4-chlorostyryl)‑pyrimidine hinge‑binding element of the target compound projects the chlorophenyl group into the hydrophobic selectivity pocket adjacent to the gatekeeper residue, a spatial arrangement that is absent in the triazolopyridine core of CX‑6258 [1]. In a panel of 100 kinases, the target compound exhibited >100‑fold selectivity over FLT3 (IC50 ≈ 150 nM), whereas CX‑6258 inhibited FLT3 with an IC50 of approximately 35 nM [1][2].

FLT3 Selectivity
Head‑to‑head
Target FLT3 IC50 ≈ 150 nM
CX‑6258 FLT3 IC50 ≈ 35 nM
Reduced off‑target FLT3 engagement in kinase profiling
100‑kinase panel; ATP at Km
kinase selectivity FLT3 off-target profiling

Cellular Target Engagement at Low Nanomolar Concentrations Confirmed by BAD Phosphorylation

In human U2OS osteosarcoma cells, the target compound inhibited PIM-1‑mediated phosphorylation of the pro‑apoptotic BAD protein at Ser112 with an IC50 of 57 nM, as measured by phospho‑BAD ELISA [1]. By comparison, the well‑characterized tool compound AZD1208 requires approximately 120 nM to achieve the same degree of BAD‑S112 phosphorylation inhibition in K562 cells, a cell line with comparable PIM-1 expression levels [1][2].

Cellular BAD‑pS112
Reported
Cellular IC50 57 nM
Translates enzymatic activity to cellular PD context
U2OS cells; vs AZD1208 (≈120 nM); 2‑h treatment
cellular PIM-1 inhibition BAD-S112 phosphorylation U2OS cells

Balanced Pan‑PIM Profile with a Clinically Favorable Selectivity Window Over hERG

Across recombinant human PIM‑1, PIM‑2, and PIM‑3 isoforms, the target compound exhibits IC50 values of 1.0‑1.5 nM, 6 nM, and 0.763‑1.0 nM, respectively, yielding a balanced pan‑PIM inhibition profile [1]. In contrast, the earlier Amgen compound AMG‑900, while equipotent on PIM‑1 (IC50 ≈ 1 nM), inhibits PIM‑2 only weakly (IC50 ≈ 55 nM) and potently inhibits Aurora kinases, introducing confounding mitosis‑related phenotypes [1][2]. Furthermore, in a patch‑clamp assay, the target compound inhibited the hERG potassium channel with an IC50 of 12 µM, translating to a >10,000‑fold safety window relative to the PIM‑1 enzymatic IC50 [1].

Pan‑PIM & hERG
Head‑to‑head
PIM‑1/2/3 ≤6 nM; hERG 12 µM
AMG‑900: PIM‑2 ≈55 nM; Aurora
Balanced pan‑PIM inhibition with hERG selectivity context
Recombinant kinase assays; hERG patch‑clamp (IonWorks)
pan-PIM profile hERG liability cardiac safety

N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide – Evidence‑Based Application Scenarios for Scientific Procurement


Primary Chemical Probe for PIM-3‑Driven Pancreatic and Hepatocellular Carcinoma Models

The compound's sub‑nanomolar PIM-3 potency (IC50 = 0.763 nM) makes it the preferred chemical probe for interrogating PIM-3‑specific signaling in pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC) cell lines, where PIM-3 is the predominant oncogenic isoform. At concentrations where SGI‑1776 fails to adequately suppress PIM-3 activity (IC50 ≈ 7 nM), this compound achieves near‑complete target engagement while remaining below the threshold for FLT3 off‑target effects (IC50 ≈ 150 nM). This enables experiments that cleanly dissect PIM-3‑dependent STAT5, MYC, and BAD phosphorylation pathways without confounding contributions from FLT3‑driven proliferation signals [1].

Kinase Selectivity Benchmarking in AML Cell Panels Requiring FLT3‑Wildtype Backgrounds

For acute myeloid leukemia (AML) researchers requiring a pan‑PIM inhibitor that does not inadvertently suppress FLT3, this compound provides a >100‑fold selectivity window over FLT3 (FLT3 IC50 ≈ 150 nM vs. PIM‑1 IC50 ≈ 1.5 nM). In contrast, the commonly used tool compound CX‑6258 inhibits FLT3 with an IC50 of approximately 35 nM, which can confound interpretation of PIM‑dependent apoptosis and proliferation readouts, particularly in MOLM‑13 and MV4‑11 cell lines where FLT3 status dictates the background signaling landscape [1]. This differential selectivity profile allows the compound to serve as a cleaner tool for validating PIM‑specific mechanisms in FLT3‑ITD‑negative AML models.

Cellular Target Engagement and Pharmacodynamic Biomarker Studies via BAD‑S112 Phosphorylation

The compound's validated cellular activity (IC50 = 57 nM in U2OS BAD‑S112 phosphorylation assay) makes it immediately suitable for dose‑response pharmacodynamic (PD) biomarker studies in a variety of adherent and suspension cancer cell lines. Because the phospho‑BAD (Ser112) ELISA is a well‑established, commercially available assay, researchers can quickly establish target engagement curves and correlate them with downstream apoptosis or viability readouts without the need for customized kinase assays [1]. The 2‑fold improvement in cellular potency over AZD1208 (IC50 ≈ 120 nM) further reduces the compound concentration required in media, minimizing solubility‑related artifacts in long‑term (48–72 h) proliferation experiments.

In‑Vivo Preclinical Efficacy Studies Requiring a Wide Cardiac Safety Margin

With an hERG IC50 of 12 µM, corresponding to a >10,000‑fold selectivity margin over the PIM‑1 enzymatic IC50 (1.0 nM), this compound is well‑suited for murine xenograft and patient‑derived xenograft (PDX) efficacy studies where QT‑interval prolongation and cardiac arrhythmia are primary safety concerns. The hERG selectivity substantially exceeds that of many earlier‑generation PIM inhibitors and allows dosing at plasma concentrations that achieve robust target suppression while maintaining a favorable cardiovascular safety profile. Pharmacokinetic profiling reported in the originator patent confirms acceptable oral bioavailability and half‑life in rodents, supporting once‑daily dosing regimens for efficacy studies [1].

Application
Selection Property
Validation Focus
PIM‑3 signaling studies in PDAC/HCC models
PIM‑3 isoform selectivity context
PIM‑3 pathway engagement validation
AML kinase selectivity profiling (FLT3‑wildtype)
FLT3 off‑target selectivity context
FLT3‑clean validation in AML cell panels
Cellular PD biomarker studies (BAD‑S112)
Cellular target engagement profile
Phospho‑BAD assay translation
In vivo efficacy models with hERG endpoint monitoring
hERG selectivity window
QT‑prolongation endpoint monitoring
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